molecular formula C18H22FN3O3 B1149762 Methyl 1-ethyl-6-fluoro-7-(4-Methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 108224-80-2

Methyl 1-ethyl-6-fluoro-7-(4-Methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B1149762
CAS No.: 108224-80-2
M. Wt: 347.3839832
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Description

Methyl 1-ethyl-6-fluoro-7-(4-Methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. It is structurally related to other fluoroquinolones, which are widely used in clinical settings to treat various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-ethyl-6-fluoro-7-(4-Methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

    Ethylation: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst to form the ethyl ester.

    Fluorination: The fluorine atom is introduced at the 6-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Piperazine Derivatization: The 7-position is functionalized with 4-Methylpiperazine through a nucleophilic substitution reaction.

    Final Methylation: The final step involves methylation of the ester group using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Solvent recovery and recycling are also implemented to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The fluorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted quinolone derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-ethyl-6-fluoro-7-(4-Methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a model compound in the study of quinolone synthesis and reactivity.

    Biology: Investigated for its antibacterial properties and mechanisms of resistance in bacteria.

    Medicine: Explored for potential use in developing new antibiotics with improved efficacy and reduced resistance.

    Industry: Utilized in the development of antibacterial coatings and materials.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The fluorine atom enhances the compound’s ability to penetrate bacterial cell walls, while the piperazine ring improves its binding affinity to the target enzymes.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents at the piperazine ring.

    Levofloxacin: A stereoisomer of ofloxacin with enhanced activity against Gram-positive bacteria.

    Norfloxacin: A fluoroquinolone with a shorter half-life and lower potency compared to Methyl 1-ethyl-6-fluoro-7-(4-Methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Uniqueness

This compound is unique due to its specific substituents, which confer distinct pharmacokinetic properties and a broad spectrum of antibacterial activity. Its structural modifications enhance its stability and reduce the likelihood of developing bacterial resistance.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

108224-80-2

Molecular Formula

C18H22FN3O3

Molecular Weight

347.3839832

Synonyms

Methyl 1-ethyl-6-fluoro-7-(4-Methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Origin of Product

United States

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